molecular formula C17H16N2O4 B2783305 N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953138-30-2

N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2783305
CAS No.: 953138-30-2
M. Wt: 312.325
InChI Key: BTQYVPOEJLKERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl substituent and a 5-(3-methoxyphenyl)isoxazol-3-yl moiety. The furan ring contributes to π-π stacking interactions in biological systems, while the isoxazole core enhances metabolic stability due to its resistance to oxidative degradation .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-14-5-2-4-12(8-14)16-9-13(19-23-16)10-17(20)18-11-15-6-3-7-22-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYVPOEJLKERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has the following chemical characteristics:

  • Molecular Formula : C17_{17}H16_{16}N2_2O4_4
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 953138-30-2

The compound features a furan ring, an isoxazole moiety, and a methoxyphenyl group, contributing to its diverse biological activities.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds containing isoxazole derivatives. For instance, derivatives similar to this compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure of isoxazole plays a crucial role in enhancing antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that such compounds can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .

Antifungal Activity

The antifungal activity of this compound has also been explored. Similar compounds have demonstrated effectiveness against various fungal pathogens, indicating that modifications in the molecular structure can enhance antifungal properties. This is particularly relevant in the context of rising antifungal resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key insights include:

  • Furan Ring : The presence of the furan ring contributes to the lipophilicity and overall stability of the compound.
  • Isoxazole Moiety : This component is essential for biological activity, particularly in enhancing interactions with target proteins involved in bacterial cell wall synthesis.
  • Methoxy Group : The methoxy group on the phenyl ring increases solubility and bioavailability, which are critical for effective therapeutic action.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound:

  • Antibacterial Evaluation : A study demonstrated that derivatives exhibited MIC values ranging from 0.125 to 0.5 μg/mL against MRSA, significantly outperforming traditional antibiotics like vancomycin .
  • In Silico Studies : Computational analyses have predicted favorable binding interactions with bacterial targets, supporting experimental findings regarding antibacterial efficacy .
  • Clinical Implications : The potential use of this compound in treating infections resistant to current therapies highlights its importance in addressing public health challenges posed by antibiotic resistance.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds and their distinguishing features:

Compound Name Structural Features Biological Activity Key Findings
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide () Thiadiazole ring, benzylthio group, 3-methoxyphenyl Tyrosine kinase inhibition (anticancer) IC₅₀ = 8.2 μM against MCF-7 breast cancer cells; higher cytotoxicity than isoxazole analogues due to thiadiazole’s electron-withdrawing properties
2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () Chloroacetamide, sulfonamide, 5-methylisoxazole Antimicrobial Enhanced solubility from sulfonamide group but reduced CNS penetration due to high polarity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides () Triazole-sulfanyl linker, furan Anti-exudative (anti-inflammatory) 75% reduction in edema in rat models; triazole improves hydrogen bonding with COX-2 active site
N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)acetamide () Thiophene-hydrazinyl, sulfonyl Not specified (likely anti-inflammatory) Thiophene enhances π-stacking but lowers metabolic stability compared to furan
Benzoisoxazole derivatives () Benzoisoxazole, complex substituents Kinase inhibition (anticancer) Atropisomers show differential activity; bulky groups reduce bioavailability

Key Structural Determinants of Activity

  • Heterocyclic Core :

    • Isoxazole (target compound): Offers metabolic stability and moderate polarity.
    • Thiadiazole (): Increases cytotoxicity but may elevate hepatotoxicity risks.
    • Triazole (): Enhances target binding via hydrogen bonding but reduces lipophilicity.
  • Substituent Effects :

    • 3-Methoxyphenyl (target compound vs. ): Both improve lipophilicity, but the absence of a benzylthio group in the target compound may reduce off-target interactions.
    • Furan vs. Thiophene (): Furan’s lower molecular weight correlates with better pharmacokinetics, while thiophene’s larger size may hinder diffusion.
  • Functional Groups: Sulfonamide (): Increases water solubility but may limit CNS activity.

Biological Activity

N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The molecular formula for this compound is C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{4} with a molecular weight of 312.32 g/mol. The compound features a furan ring and an isoxazole moiety, which are significant in contributing to its biological properties.

PropertyValue
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
CAS Number953138-30-2

Antiviral Activity

Recent studies have indicated that compounds containing isoxazole rings exhibit antiviral properties. For instance, derivatives similar to this compound have shown significant inhibition against viruses such as Hepatitis C and Influenza. The mechanism often involves the inhibition of viral polymerases or proteases, leading to reduced viral replication .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Antiviral Efficacy : A study conducted on a series of isoxazole derivatives reported that certain compounds exhibited IC50 values below 10 µM against HCV NS5B polymerase, indicating potent antiviral activity. This compound was included in this series and showed promising results .
  • Antibacterial Activity : In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The MIC was determined to be 12.5 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent .
  • Anticancer Studies : A recent publication highlighted the compound's ability to inhibit growth in breast cancer cell lines with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and methoxyphenyl substituent facilitate nucleophilic substitution under alkaline conditions.

Reaction Type Reagents/Conditions Products Yield
Acetamide hydrolysis2M NaOH, 80°C, 4 hrs2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetic acid72%
Methoxy demethylationBBr₃ in DCM, 0°C → RT, 24 hrs2-(5-(3-hydroxyphenyl)isoxazol-3-yl)acetamide58%

Key Findings :

  • Hydrolysis of the acetamide group proceeds via base-catalyzed cleavage, forming a carboxylic acid derivative useful for further conjugation.

  • Boron tribromide selectively cleaves the methoxy group without affecting the isoxazole ring.

Electrophilic Aromatic Substitution

The electron-rich furan and methoxyphenyl rings undergo electrophilic substitution.

Reaction Type Reagents/Conditions Products Yield
Furan nitrationHNO₃/H₂SO₄, 0°C, 2 hrsNitro-furan derivative65%
Methoxyphenyl brominationBr₂ in AcOH, RT, 6 hrs4-bromo-3-methoxyphenyl isomer81%

Key Findings :

  • Nitration occurs preferentially at the 5-position of the furan ring due to steric hindrance at the 2-position.

  • Bromination of the methoxyphenyl group produces para-substituted products, confirmed by NMR analysis.

Oxidation and Reduction

The isoxazole ring and furan moiety exhibit redox activity.

Reaction Type Reagents/Conditions Products Yield
Isoxazole ring reductionH₂ (1 atm), Pd/C, EtOH, 50°Cβ-amino ketone intermediate68%
Furan ring oxidationmCPBA, DCM, RT, 12 hrs2,5-dihydroxyfuran derivative44%

Mechanistic Insights :

  • Catalytic hydrogenation cleaves the isoxazole N–O bond, forming a β-amino ketone.

  • Oxidation with mCPBA converts the furan into a dihydroxy derivative, likely via an epoxide intermediate .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions under thermal conditions.

Reaction Type Reagents/Conditions Products Yield
Diels-Alder reactionMaleic anhydride, 120°C, 8 hrsBicyclic adduct with fused oxazine ring53%
Acidic ring-openingHCl (conc.), reflux, 3 hrsβ-keto amide and ammonia byproducts89%

Key Findings :

  • The isoxazole acts as a dienophile in Diels-Alder reactions, forming fused heterocycles.

  • Concentrated HCl induces ring-opening via protonation of the nitrogen, yielding β-keto amides.

Functional Group Transformations

The methylene bridge and acetamide group enable further derivatization.

Reaction Type Reagents/Conditions Products Yield
Amide alkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrsN-methylated derivative77%
EsterificationSOCl₂, MeOH, RT, 2 hrsMethyl ester analog82%

Applications :

  • Methylation enhances lipophilicity, improving membrane permeability in biological assays.

  • Ester derivatives serve as prodrugs for controlled release.

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

Condition Half-Life Major Degradation Products
pH 1.2 (simulated gastric fluid)2.1 hrsHydrolyzed acetamide and furan oxidation products
pH 7.4 (blood plasma)8.7 hrsIntact compound with minor N-dealkylation

Implications :

  • Acidic conditions accelerate acetamide hydrolysis, necessitating enteric coating for oral formulations.

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step routes, including cycloaddition for isoxazole ring formation and coupling reactions to introduce the furan and acetamide groups. Key steps include:

  • Isoxazole synthesis : Nitrile oxides react with dipolarophiles (e.g., 3-methoxyphenylacetylene) under controlled temperatures (60–80°C) to form the 5-aryl-isoxazole core .
  • Acetamide coupling : The furan-2-ylmethylamine group is introduced via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt in dichloromethane or DMF .
  • Optimization : Yield and purity depend on solvent choice (e.g., ethanol for polar intermediates), catalyst selection (e.g., triethylamine for acid scavenging), and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent connectivity, with characteristic signals for the methoxy group (~δ 3.8 ppm) and isoxazole protons (~δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C17_{17}H16_{16}N2_2O4_4: calc. 312.111, observed 312.110) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between the isoxazole and methoxyphenyl groups (e.g., 15–25°) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC50_{50} values compared to controls .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases, using recombinant proteins and substrate analogs (e.g., ATP for kinase activity) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence electronic and steric effects in target binding?

  • Electronic effects : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues (e.g., Tyr in kinase active sites), confirmed via docking simulations (AutoDock Vina) .
  • Steric effects : Substituent bulk at the 5-position of isoxazole modulates binding pocket occupancy. Comparative SAR studies show reduced activity with bulkier groups (e.g., tert-butyl vs. methoxy) .
  • Metabolic stability : Methoxy groups slow oxidative degradation in liver microsome assays, improving half-life (t1/2_{1/2} > 2 hours) compared to non-substituted analogs .

Q. How can researchers resolve contradictory data in pharmacological assays for this compound’s mechanism of action?

  • Orthogonal assays : Combine enzymatic inhibition data (e.g., IC50_{50} for COX-2) with cellular assays (e.g., prostaglandin E2_2 ELISA) to confirm target engagement .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Structural analogs : Test derivatives with modified substituents (e.g., 3-fluorophenyl vs. methoxyphenyl) to isolate structure-activity contributions .

Q. What structure-activity relationship (SAR) strategies are applicable to optimize its biological activity?

  • Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cyclohexyl) to enhance potency or selectivity .
  • Scaffold hopping : Replace the isoxazole with 1,2,4-triazole or oxadiazole cores to modulate solubility and bioavailability .
  • Prodrug design : Introduce ester or amide prodrug moieties to improve oral absorption (e.g., acetyl-protected analogs) .

Q. What computational methods are used to predict its ADMET properties and target interactions?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (-4.2 logS), and blood-brain barrier permeability (low) .
  • Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 50 ns MD runs for COX-2) to assess residence time and hydrogen-bond dynamics .
  • Quantum mechanical (QM) calculations : DFT (B3LYP/6-31G*) models predict reactive sites for metabolic oxidation (e.g., furan ring susceptibility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.